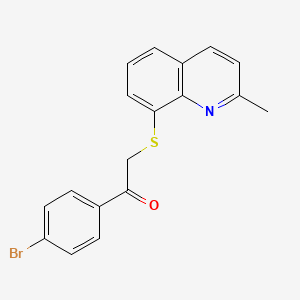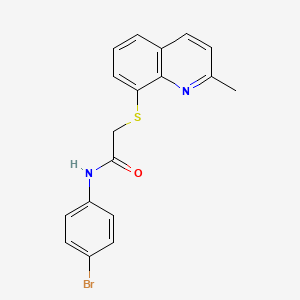![molecular formula C17H19ClN2O5S B3454196 3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide](/img/structure/B3454196.png)
3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide
Overview
Description
3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfamoyl group, a chloro substituent, and a phenylbenzamide structure, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorinating agents, sulfamoylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide finds extensive applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to form strong hydrogen bonds, which can influence the compound’s binding affinity and specificity. The chloro substituent may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
- 4-chloro-N-phenylbenzamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the sulfamoyl and chloro groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c18-15-7-6-13(17(23)19-14-4-2-1-3-5-14)12-16(15)26(24,25)20(8-10-21)9-11-22/h1-7,12,21-22H,8-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHYVHCOYDHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454116.png)
![5-(furan-2-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454133.png)
![N-(3,4-dimethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454138.png)
![2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3454148.png)
![1-[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B3454168.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE](/img/structure/B3454170.png)
![4-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B3454172.png)



![3-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3454209.png)

![methyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3454225.png)
![4-({[(4-BROMOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE](/img/structure/B3454229.png)
